molecular formula C18H24FN3O2 B2990938 3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396684-07-3

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2990938
CAS No.: 1396684-07-3
M. Wt: 333.407
InChI Key: VKPVNNYKMIYLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Riyadh (2011) demonstrates the synthesis of N-arylpyrazole-containing enaminones, which can react with compounds like hydrazine hydrate and hydroxylamine hydrochloride to form bipyrazoles and pyrazolylisoxazoles. This synthesis approach has applications in developing compounds with potential antitumor and antimicrobial activities, as shown by their inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil (Riyadh, 2011).

Antiviral and Anticancer Potential

Hebishy et al. (2020) explored a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against bird flu influenza (H5N1). These compounds may offer a new avenue for the development of antiavian influenza virus agents (Hebishy et al., 2020).

Development of Radiotracers

Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography. This advancement in radiotracer synthesis is crucial for neurological studies and drug development (Katoch-Rouse & Horti, 2003).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research paves the way for new therapeutic options in cancer and inflammatory diseases (Rahmouni et al., 2016).

Fluorophores and Photophysical Properties

Castillo, Tigreros, and Portilla (2018) developed a method for synthesizing N-heteroaryl aldehydes, which served as intermediates for creating functional fluorophores. These compounds have potential applications in fluorescence-based techniques, useful in biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Inhibitors and Medicinal Chemistry

Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, valuable in medicinal chemistry for creating compounds like dipeptidyl peptidase IV inhibitors. These fluorinated pyrazoles have broad applications in drug discovery (Surmont et al., 2011).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVNNYKMIYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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